molecular formula C12H12N4O B12544920 Dibenzo[b,d]furan-1,2,7,8-tetramine CAS No. 866362-06-3

Dibenzo[b,d]furan-1,2,7,8-tetramine

Cat. No.: B12544920
CAS No.: 866362-06-3
M. Wt: 228.25 g/mol
InChI Key: KEZMEAAPOSZOMQ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1,2,7,8-tetramine is a heterocyclic organic compound derived from dibenzofuran. Dibenzofuran itself is an aromatic compound with two benzene rings fused to a central furan ring . The tetramine derivative is characterized by the presence of four amine groups attached to the dibenzofuran core, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-1,2,7,8-tetramine typically involves multi-step organic reactions. One common approach is the nitration of dibenzofuran, followed by reduction to introduce the amine groups. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the tetramine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted dibenzofuran derivatives.

Scientific Research Applications

Dibenzo[b,d]furan-1,2,7,8-tetramine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of dibenzo[b,d]furan-1,2,7,8-tetramine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-1,2,7,8-tetramine is unique due to the presence of four amine groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

866362-06-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

dibenzofuran-1,2,7,8-tetramine

InChI

InChI=1S/C12H12N4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H,13-16H2

InChI Key

KEZMEAAPOSZOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=CC(=C(C=C3O2)N)N)C(=C1N)N

Origin of Product

United States

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